6-ethyl 3-methyl 2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(2-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-4-27-20(25)22-10-9-14-15(11-22)28-18(16(14)19(24)26-3)21-17(23)13-8-6-5-7-12(13)2/h5-8H,4,9-11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTJALPZZYLEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-ethyl 3-methyl 2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the ethyl, methyl, and benzamido groups through various chemical reactions such as alkylation, acylation, and amidation. The reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve large-scale batch or continuous flow processes to optimize efficiency and cost-effectiveness.
Chemical Reactions Analysis
6-ethyl 3-methyl 2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-ethyl 3-methyl 2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-ethyl 3-methyl 2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(a) 6-Ethyl 3-Methyl 2-Amino-Thieno[2,3-c]Pyridine-3,6-Dicarboxylate (CAS: 24237-51-2)
(b) Diethyl 2-Amino-4,5-Dihydrothieno[2,3-c]Pyridine-3,6(7H)-Dicarboxylate (CAS: 24237-51-2)
- Molecular Formula : C₁₃H₁₈N₂O₄S
- Molecular Weight : 298.36 g/mol .
- Key Differences : Ethyl esters at both carboxylate positions, increasing lipophilicity compared to the target compound’s methyl/ethyl combination.
Functionalized Thieno- and Imidazopyridine Derivatives
(a) Diethyl 3-Benzyl-7-(4-Bromophenyl)-8-Cyano-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (Compound 2c)
(b) Ethyl 2-Amino-6-Butanoyl-Thieno[2,3-c]Pyridine-3-Carboxylate (CAS: 1148027-17-1)
- Molecular Formula : C₁₄H₂₀N₂O₃S
- Molecular Weight : 296.39 g/mol .
- Key Differences: A butanoyl group replaces the benzamido moiety, reducing aromatic interactions but introducing a ketone for hydrogen bonding.
Substituent-Driven Variations
(a) 6-Benzyl 3-Methyl 2-Amino-Thieno[2,3-c]Pyridine-3,6-Dicarboxylate (CAS: 193537-14-3)
Comparative Analysis Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s 2-methylbenzamido group likely requires amidation steps beyond the standard esterification/cyclization routes used for simpler analogues (e.g., ).
- Bioactivity: The benzamido group may enhance binding to hydrophobic pockets in enzyme active sites, as seen in kinase inhibitors . In contrast, amino-substituted analogues (e.g., CAS 24237-51-2) are more reactive but less target-specific .
- Physicochemical Properties : The ethyl/methyl ester combination balances solubility (methyl) and metabolic stability (ethyl), whereas diethyl esters (e.g., CAS 24237-51-2) prioritize solubility at the expense of faster esterase cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
